molecular formula C9H11BN2O2 B1386929 1,7-Dimethyl-1H-indazole-5-boronic acid CAS No. 1310383-75-5

1,7-Dimethyl-1H-indazole-5-boronic acid

Cat. No. B1386929
M. Wt: 190.01 g/mol
InChI Key: YOKNKBHSACYLPB-UHFFFAOYSA-N
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Description

“1,7-Dimethyl-1H-indazole-5-boronic acid” is a chemical compound with the CAS Number: 1310383-75-5 . It has a molecular weight of 190.01 and its IUPAC name is 1,7-dimethyl-1H-indazol-5-ylboronic acid . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “1,7-Dimethyl-1H-indazole-5-boronic acid” is 1S/C9H11BN2O2/c1-6-3-8 (10 (13)14)4-7-5-11-12 (2)9 (6)7/h3-5,13-14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1,7-Dimethyl-1H-indazole-5-boronic acid” is a solid compound . Its molecular weight is 190.01 , and its IUPAC name is 1,7-dimethyl-1H-indazol-5-ylboronic acid .

Safety And Hazards

The safety data sheet for a similar compound, 1H-Indazole-5-boronic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

Imidazole compounds, in general, have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “1,7-Dimethyl-1H-indazole-5-boronic acid” and similar compounds could potentially have a wide range of applications in the future.

properties

IUPAC Name

(1,7-dimethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNKBHSACYLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dimethyl-1H-indazole-5-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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